molecular formula C19H15N3O3S2 B2599063 Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 946228-50-8

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2599063
CAS No.: 946228-50-8
M. Wt: 397.47
InChI Key: QTCOYVJTCXJLQL-UHFFFAOYSA-N
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Description

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a furan derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive compounds.

    Medicine: The compound may serve as a lead compound for designing new drugs with specific therapeutic targets.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate include other heterocyclic compounds with thiazole, pyridazine, and furan rings. Examples include:

  • Thiazole derivatives
  • Pyridazine derivatives
  • Furan derivatives

Uniqueness

The uniqueness of this compound lies in its combination of these three heterocyclic rings within a single molecule This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

methyl 5-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCOYVJTCXJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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